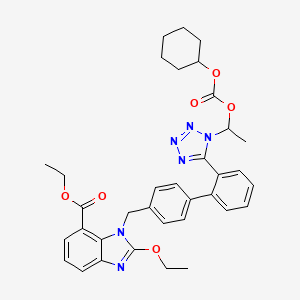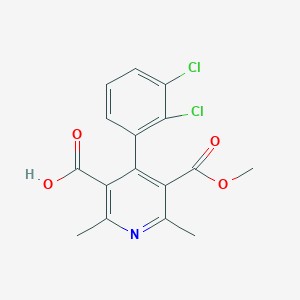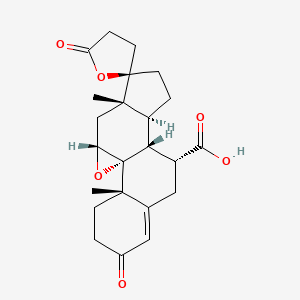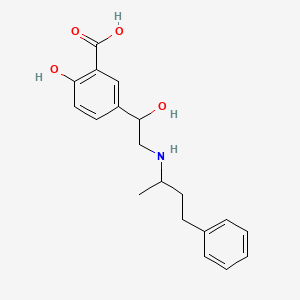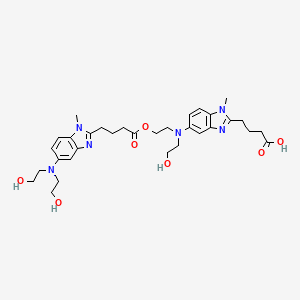
BendamustineDeschloroDimerImpurity
Übersicht
Beschreibung
Bendamustine Deschloro Dimer Impurity is considered a potential impurity in Bendamustine Hydrochloride, which results from the hydrolysis of Bendamustine followed by intermolecular esterification . It has a molecular formula of C32H44N6O7 and a molecular weight of 624.74 .
Synthesis Analysis
The synthesis of Bendamustine Deschloro Dimer Impurity involves nine sequential steps including benzyl-protection/deprotection of the amine and carboxylic acid groups, saponification, ring-opening reaction of oxirane as well as Fischer/Steglish esterification .Molecular Structure Analysis
Bendamustine Deschloro Dimer Impurity contains a total of 92 bonds; 48 non-H bonds, 22 multiple bonds, 20 rotatable bonds, 2 double bonds, 20 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic ester, 2 aromatic tertiary amines, and 4 hydroxyl groups .Chemical Reactions Analysis
The key strategy of the synthesis lies in employing benzyl groups to mask the reactive amine and carboxylic acid groups in the two key intermediates .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Bendamustine Deschloro Dimer Impurity
- Summary of Application : Bendamustine Deschloro Dimer is considered as a potential impurity in bendamustine hydrochloride, which results from the hydrolysis of bendamustine followed by intermolecular esterification .
- Methods of Application : An efficient synthesis of bendamustine deschloro dimer was achieved from 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate involving nine sequential steps including benzyl-protection/deprotection of the amine and carboxylic acid groups, saponification, ring-opening reaction of oxirane as well as Fischer/Steglish esterfication .
2. Determination and Characterization of Bendamustine Hydrochloride Impurities
- Summary of Application : Two degradant impurities in bendamustine hydrochloride drug product were detected under stressed conditions .
- Methods of Application : The impurities were isolated from preparative liquid chromatography, and were further characterized using Q-TOF/MS and nuclear magnetic resonance (NMR) .
- Results or Outcomes : The two impurities were characterized as 4- [5- (2-chloro-ethylamino)-1-methyl-1 H -benzoimidazol-2-yl] butyric acid hydrochloride (impurity-A) and 4- {5- [ [2- (4- {5- [bis- (2-chloroethyl) amino]-1-methyl-1 H -benzoimidazol-2-yl}-butyryloxy)-ethyl]- (2-chloroethyl)amino]-1-methyl-3a, 7a-dihydro-1 H -benzoimidazol-2-yl} butyric acid hydrochloride (impurity-B) .
3. Potential Use in Peptide Research
- Summary of Application : While there’s no direct mention of Bendamustine Deschloro Dimer Impurity, the field of peptide research is vast and continually expanding. Peptides have found their places in biochemistry, molecular biology, and immunology . They are extremely useful in studies regarding polypeptides, peptide hormones, hormone analogues, cross-reacting antibody preparation, and design of novel enzymes .
- Methods of Application : Synthetic peptides are relatively easy to synthesize and are very functional. They can be readily characterized and manipulated in order to obtain large levels of gene expression, gene silencing, and even tumor targeting .
- Results or Outcomes : The routine synthesis of large polypeptides or small proteins of 30-100 amino acids has enhanced peptide applications. Synthetized Bioactive Peptides have yielded billions of USDs .
3. Potential Use in Peptide Research
- Summary of Application : While there’s no direct mention of Bendamustine Deschloro Dimer Impurity, the field of peptide research is vast and continually expanding. Peptides have found their places in biochemistry, molecular biology, and immunology . They are extremely useful in studies regarding polypeptides, peptide hormones, hormone analogues, cross-reacting antibody preparation, and design of novel enzymes .
- Methods of Application : Synthetic peptides are relatively easy to synthesize and are very functional. They can be readily characterized and manipulated in order to obtain large levels of gene expression, gene silencing, and even tumor targeting .
- Results or Outcomes : The routine synthesis of large polypeptides or small proteins of 30-100 amino acids has enhanced peptide applications. Synthetized Bioactive Peptides have yielded billions of USDs .
Zukünftige Richtungen
While the papers retrieved do not explicitly mention future directions for Bendamustine Deschloro Dimer Impurity, the synthesis and analysis of such impurities are crucial for ensuring the quality and safety of pharmaceuticals . Future research could focus on further understanding the properties and potential effects of this impurity.
Eigenschaften
IUPAC Name |
4-[5-[2-[4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoyloxy]ethyl-(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N6O7/c1-35-28-12-10-24(22-26(28)33-29(35)5-3-7-31(42)43)38(15-19-41)16-20-45-32(44)8-4-6-30-34-25-21-23(9-11-27(25)36(30)2)37(13-17-39)14-18-40/h9-12,21-22,39-41H,3-8,13-20H2,1-2H3,(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWAIJZTTMEEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCOC(=O)CCCC3=NC4=C(N3C)C=CC(=C4)N(CCO)CCO)N=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001099608 | |
| Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BendamustineDeschloroDimerImpurity | |
CAS RN |
1391052-61-1 | |
| Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-2-butanoic acid, 5-[bis(2-hydroxyethyl)amino]-1-methyl-, 2-[[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl](2-hydroxyethyl)amino]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001099608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




